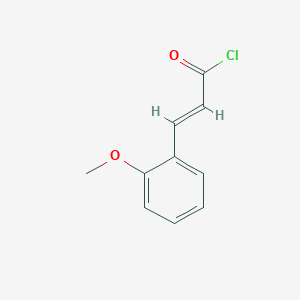

(2E)-3-(2-Methoxyphenyl)acryloyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-3-(2-Methoxyphenyl)acryloyl chloride is an organic compound that belongs to the class of acryloyl chlorides It is characterized by the presence of a methoxy group attached to the phenyl ring and an acryloyl chloride moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Methoxyphenyl)acryloyl chloride typically involves the reaction of (2E)-3-(2-Methoxyphenyl)acrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:

(2E)-3-(2-Methoxyphenyl)acrylic acid+SOCl2→(2E)-3-(2-Methoxyphenyl)acryloyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-(2-Methoxyphenyl)acryloyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acryloyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Addition Reactions: The double bond in the acryloyl moiety can participate in addition reactions with various electrophiles and nucleophiles.

Polymerization: The compound can undergo polymerization reactions to form polymers with specific properties.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid.

Addition Reactions: Reagents such as hydrogen halides (HX), halogens (X₂), and organometallic compounds can be used under controlled conditions.

Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are often used to initiate polymerization.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Polymers: Formed through polymerization processes.

Wissenschaftliche Forschungsanwendungen

(2E)-3-(2-Methoxyphenyl)acryloyl chloride has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.

Materials Science: Used in the preparation of polymers and copolymers with specific properties.

Bioconjugation: Employed in the modification of biomolecules for various applications in biochemistry and molecular biology.

Wirkmechanismus

The mechanism of action of (2E)-3-(2-Methoxyphenyl)acryloyl chloride primarily involves its reactivity towards nucleophiles. The acryloyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The methoxy group on the phenyl ring can influence the reactivity and selectivity of the compound in different reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2E)-3-Phenylacryloyl chloride: Lacks the methoxy group, which can affect its reactivity and applications.

(2E)-3-(4-Methoxyphenyl)acryloyl chloride: The methoxy group is positioned differently, which can influence the compound’s properties and reactivity.

(2E)-3-(2-Chlorophenyl)acryloyl chloride: Contains a chlorine substituent instead of a methoxy group, leading to different chemical behavior.

Uniqueness

(2E)-3-(2-Methoxyphenyl)acryloyl chloride is unique due to the presence of the methoxy group on the phenyl ring, which can enhance its reactivity and provide additional sites for chemical modification. This makes it a valuable compound for various synthetic and industrial applications.

Biologische Aktivität

(2E)-3-(2-Methoxyphenyl)acryloyl chloride is an organic compound with the molecular formula C₉H₉ClO₂. It features a methoxyphenyl group attached to an acrylate structure, characterized by its reactive acyl chloride functionality. While this compound is recognized primarily for its role as a chemical reagent in organic synthesis, its biological activity has not been extensively documented. This article consolidates available information regarding its biological interactions, potential applications, and related compounds.

The compound is synthesized through the reaction of 2-methoxyphenylacrylic acid with thionyl chloride, yielding this compound along with sulfur dioxide and hydrochloric acid as by-products. The acyl chloride group enhances its reactivity, making it suitable for nucleophilic substitution reactions that are crucial in synthesizing more complex organic molecules and polymers.

Biological Activity Overview

Despite its utility in synthetic chemistry, this compound is not known to exhibit specific biological activities directly. However, it can interact with biological macromolecules, potentially modifying their functions. Such interactions are often assessed through quantitative structure-activity relationship (QSAR) models, which predict how structural features influence biological interactions.

Potential Applications

- Chemical Reagent : Used primarily in organic synthesis to prepare various derivatives.

- Biological Interactions : Interaction studies focus on its reactivity with proteins or nucleic acids, which may lead to modifications affecting their biological functions.

Comparative Analysis with Similar Compounds

The following table summarizes notable compounds that share structural similarities with this compound, along with their properties:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 2-Methoxyphenylacetic Acid | Carboxylic Acid | Anti-inflammatory properties |

| 3-(4-Methoxyphenyl)acrylic Acid | Acrylic Acid | Potential anticancer activity |

| 4-(Dimethylamino)benzoyl Chloride | Acyl Chloride | Reactivity towards nucleophiles |

| 2-Hydroxyethyl Methacrylate | Methacrylate | Used in polymerization applications |

Case Studies and Research Findings

- Reactivity Studies : Research indicates that this compound can react with various nucleophiles, potentially leading to the formation of biologically relevant derivatives. These studies often focus on how modifications impact the biological activity of the resulting compounds.

- QSAR Models : Computational studies employing QSAR models have been used to predict the potential interactions of this compound with biological targets. These models analyze structural features that may correlate with biological activity, providing insights into how this compound might behave in a biological context.

Eigenschaften

IUPAC Name |

(E)-3-(2-methoxyphenyl)prop-2-enoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKDKLWEAIAPHW-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.